REACTION_CXSMILES
|
O.Cl.[NH:3]1[CH2:8][CH2:7]C(=O)[CH2:5][CH2:4]1.[CH:10](OC)([O:13][CH3:14])[O:11][CH3:12].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH3:12][O:11][C:10]1([O:13][CH3:14])[CH2:7][CH2:8][NH:3][CH2:4][CH2:5]1 |f:0.1.2,4.5|
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Name
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|
Quantity
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0.69 g
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Type
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reactant
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Smiles
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O.Cl.N1CCC(CC1)=O
|
Name
|
|
Quantity
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0.74 mL
|
Type
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reactant
|
Smiles
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C(OC)(OC)OC
|
Name
|
|
Quantity
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86 mg
|
Type
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reactant
|
Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
9 mL
|
Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture was evaporated under reduced pressure
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Type
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CUSTOM
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Details
|
to remove the solvent
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Type
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DISSOLUTION
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Details
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The residue was dissolved into 2 ml of N,N-dimethylacetamide
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |